molecular formula C9H5F6N3S B2647535 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole CAS No. 956964-72-0

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole

Cat. No.: B2647535
CAS No.: 956964-72-0
M. Wt: 301.21
InChI Key: GLWNMQPYJGSGKE-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring and a thiazole ring, both of which are common in pharmaceutical compounds . The trifluoromethyl groups attached to these rings could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronic properties of the trifluoromethyl groups and the heterocyclic rings. The trifluoromethyl group is electron-withdrawing, which could impact the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl groups and the heterocyclic rings. Trifluoromethyl groups can participate in various reactions, such as nucleophilic substitution or addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the trifluoromethyl groups and the heterocyclic rings. Trifluoromethyl groups can increase the lipophilicity and stability of a compound .

Scientific Research Applications

Structural Characteristics and Synthesis

Several studies have been conducted on the synthesis and structural characterization of compounds with similar structural frameworks to "2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole." These include the synthesis of celecoxib derivatives showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities without causing significant tissue damage (Küçükgüzel et al., 2013). Additionally, research on methoxytetrahydropyrans as selective and orally potent 5-lipoxygenase inhibitors (Crawley et al., 1992) and the synthesis of isostructural thiazoles (Kariuki et al., 2021) provide insights into the chemical synthesis and properties of similar compounds.

Potential Applications

Research applications of compounds structurally related to "this compound" span various domains:

  • Anticancer Activity : Compounds with the thiophene moiety have shown potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
  • Antimicrobial and Antioxidant Properties : New series of pyrazole derivatives have been evaluated for their in vitro antibacterial, antifungal, and antioxidant activities, displaying a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
  • Photophysical Applications : Studies on platinum(II) complexes and allylpalladium(II) complexes with pyrazolyl N-donor ligands explore their structural properties and potential in photophysical applications (Hsieh et al., 2009; Guerrero et al., 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Trifluoromethylated compounds are often used in pharmaceuticals and could interact with various biological targets .

Future Directions

The future directions for this compound would likely involve further studies to determine its biological activity and potential applications. Trifluoromethylated compounds are of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6N3S/c1-4-2-6(9(13,14)15)18(17-4)7-16-5(3-19-7)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWNMQPYJGSGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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